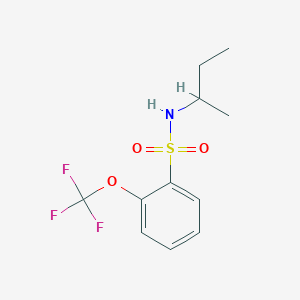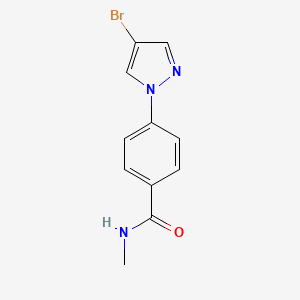![molecular formula C15H13F3N2O2 B7526146 N-(4-methylpyridin-2-yl)-2-[2-(trifluoromethyl)phenoxy]acetamide](/img/structure/B7526146.png)
N-(4-methylpyridin-2-yl)-2-[2-(trifluoromethyl)phenoxy]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-methylpyridin-2-yl)-2-[2-(trifluoromethyl)phenoxy]acetamide, also known as MPTP-TFA, is a chemical compound that has been extensively studied in the field of scientific research. It is a potent inhibitor of the protein kinase CK1δ, which plays a crucial role in various cellular processes.
作用机制
N-(4-methylpyridin-2-yl)-2-[2-(trifluoromethyl)phenoxy]acetamide inhibits CK1δ by binding to the ATP-binding site of the kinase domain. This prevents the kinase from phosphorylating its substrates, leading to changes in cellular processes. CK1δ is involved in the regulation of various pathways, including the Wnt signaling pathway, circadian rhythm, and DNA damage response. Inhibition of CK1δ by N-(4-methylpyridin-2-yl)-2-[2-(trifluoromethyl)phenoxy]acetamide leads to changes in these pathways, which can have both beneficial and detrimental effects depending on the context.
Biochemical and Physiological Effects
N-(4-methylpyridin-2-yl)-2-[2-(trifluoromethyl)phenoxy]acetamide has been shown to have a wide range of biochemical and physiological effects depending on the cell type and context. Inhibition of CK1δ by N-(4-methylpyridin-2-yl)-2-[2-(trifluoromethyl)phenoxy]acetamide can lead to changes in cell cycle progression, apoptosis, circadian rhythm, and Wnt signaling. It has also been shown to have anti-inflammatory effects in various disease models. However, the effects of N-(4-methylpyridin-2-yl)-2-[2-(trifluoromethyl)phenoxy]acetamide can be context-dependent and may vary depending on the cell type and experimental conditions.
实验室实验的优点和局限性
N-(4-methylpyridin-2-yl)-2-[2-(trifluoromethyl)phenoxy]acetamide has several advantages for lab experiments, including its high potency and specificity for CK1δ. It has been extensively characterized in vitro and in vivo, making it a well-established tool for studying the role of CK1δ in various cellular processes. However, N-(4-methylpyridin-2-yl)-2-[2-(trifluoromethyl)phenoxy]acetamide also has some limitations, including its potential off-target effects and the need for careful experimental design to ensure that the observed effects are due to CK1δ inhibition.
未来方向
There are several future directions for the study of N-(4-methylpyridin-2-yl)-2-[2-(trifluoromethyl)phenoxy]acetamide and its role in cellular processes. One area of interest is the role of CK1δ in cancer, where it has been shown to play a role in tumor growth and metastasis. N-(4-methylpyridin-2-yl)-2-[2-(trifluoromethyl)phenoxy]acetamide could be used as a tool to study the effects of CK1δ inhibition on cancer cells and to identify potential therapeutic targets. Another area of interest is the role of CK1δ in neurodegenerative diseases, where it has been implicated in the pathogenesis of Alzheimer's and Parkinson's disease. N-(4-methylpyridin-2-yl)-2-[2-(trifluoromethyl)phenoxy]acetamide could be used to study the effects of CK1δ inhibition on neuronal function and to identify potential therapeutic targets. Overall, N-(4-methylpyridin-2-yl)-2-[2-(trifluoromethyl)phenoxy]acetamide is a valuable tool for studying the role of CK1δ in various cellular processes and has the potential to lead to new insights into the pathogenesis of diseases and the development of new therapies.
合成方法
N-(4-methylpyridin-2-yl)-2-[2-(trifluoromethyl)phenoxy]acetamide can be synthesized using a multi-step process starting from commercially available starting materials. The first step involves the synthesis of 4-methylpyridine-2-carboxylic acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with 2-(trifluoromethyl)phenol in the presence of a base to give the desired product, N-(4-methylpyridin-2-yl)-2-[2-(trifluoromethyl)phenoxy]acetamide. The synthesis method has been optimized to provide high yields and purity of the final product.
科学研究应用
N-(4-methylpyridin-2-yl)-2-[2-(trifluoromethyl)phenoxy]acetamide has been widely used in scientific research as a tool to study the role of CK1δ in various cellular processes. It has been shown to inhibit CK1δ activity in vitro and in vivo, leading to changes in cell cycle progression, circadian rhythm, and Wnt signaling. N-(4-methylpyridin-2-yl)-2-[2-(trifluoromethyl)phenoxy]acetamide has also been used to study the role of CK1δ in cancer, neurodegenerative diseases, and inflammation.
属性
IUPAC Name |
N-(4-methylpyridin-2-yl)-2-[2-(trifluoromethyl)phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3N2O2/c1-10-6-7-19-13(8-10)20-14(21)9-22-12-5-3-2-4-11(12)15(16,17)18/h2-8H,9H2,1H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYUQVQNKFIIUDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)COC2=CC=CC=C2C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(furan-2-yl)-N,N-dimethyl-N'-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)ethane-1,2-diamine](/img/structure/B7526067.png)
![4-[(3-Methylmorpholin-4-yl)methyl]benzamide](/img/structure/B7526076.png)

![Cyclohex-3-en-1-yl-[4-[hydroxy(phenyl)methyl]piperidin-1-yl]methanone](/img/structure/B7526089.png)
![N-[(2,4-dimethylphenyl)methyl]-1-(3-fluorophenyl)-1-(1-methylimidazol-2-yl)methanamine;hydrochloride](/img/structure/B7526105.png)

![4-(1-Ethyl-2,5-dimethylpyrrol-3-yl)-2-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,3-thiazole](/img/structure/B7526111.png)

![2-Tert-butyl-5-[(4-methylpiperidin-1-yl)methyl]-1,3,4-oxadiazole](/img/structure/B7526123.png)
![1-methylsulfonyl-N-[(5-methylthiophen-2-yl)methyl]piperidin-4-amine;hydrochloride](/img/structure/B7526131.png)
![3-Methyl-4-[(2-phenyl-1,3-oxazol-4-yl)methyl]morpholine](/img/structure/B7526139.png)

